N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-27-14-10-9-12-7-5-6-8-13(12)16(14)17(24)20-11-15-21-18(25-2)23-19(22-15)26-3/h5-10H,4,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKUFPNDQAHHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF) to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This intermediate is then reacted with 2-ethoxy-1-naphthamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethoxy-1-naphthamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation Reactions: It can act as a condensing agent in the formation of amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols in the presence of a base.
Major Products
Amides: Formed from the reaction with amines.
Scientific Research Applications
Biological Activities
Research indicates that N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide exhibits a range of biological activities:
Anticancer Activity
Several studies have reported that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
- Case Studies : In vitro studies have shown effective growth inhibition against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with growth inhibition percentages exceeding 70% at certain concentrations .
Antimicrobial Properties
The compound has shown promising results against various microbial strains:
- Inhibition Studies : Similar compounds have demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 100–200 µg/mL .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Compounds in this class have been shown to inhibit acetylcholinesterase effectively, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Agrochemical Applications
The compound’s structural features suggest potential applications in agrochemicals:
- Herbicide Development : The triazine core is known for herbicidal properties; thus, derivatives could be explored for their efficacy against specific weed species.
- Pesticidal Activity : Preliminary studies indicate that modifications to the naphthalene structure can enhance insecticidal properties against agricultural pests.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide involves its ability to act as a coupling agent, facilitating the formation of amide and ester bonds. The triazine ring activates the carboxyl group, making it more susceptible to nucleophilic attack by amines or alcohols . This activation is crucial in peptide synthesis and other organic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other triazine-based molecules, enabling comparisons of functional groups, reactivity, and applications. Below is a detailed analysis:
Antifungal Triazine Derivatives
- Example Compound : (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Structure : Features a 4,6-dimethoxy-triazine core linked to a vinyl-aniline group.
- Functional Groups : Free -NH- linker, para-methoxy aromatic moiety.
- Activity : Exhibits antifungal activity against C. albicans (MIC₅₀ = 16 µg/mL) .
- Comparison : Unlike the target compound, TRI lacks the naphthalene carboxamide group, which may enhance membrane permeability in the latter due to increased lipophilicity. The ethoxy-naphthalene in the target compound could also modulate steric or electronic interactions with biological targets.
Triazine-Based Coupling Reagents
- Example Compound: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM Cl) Structure: Triazine core functionalized with morpholinium chloride. Application: Used as a coupling agent in peptide synthesis and polysaccharide conjugation (e.g., pneumococcal vaccine development) . Reactivity: The morpholinium group enhances water solubility and reaction efficiency. This structural divergence suggests distinct roles—DMTMM Cl as a reagent vs.
Herbicidal Triazine Derivatives
- Example Compound: Cinosulfuron (N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)aminocarbonyl]-2-(2-methoxyethoxy)benzenesulfonamide) Structure: Triazine core linked to a sulfonamide-carbamoyl group. Application: Herbicide targeting acetolactate synthase in weeds . Comparison: Cinosulfuron’s sulfonamide-carbamoyl group is critical for herbicidal activity, while the target compound’s ethoxy-naphthalene carboxamide may confer different binding properties. The absence of a sulfonamide in the target compound likely precludes herbicidal activity akin to cinosulfuron.
Structural and Functional Group Analysis Table
Key Findings and Implications
Substituent-Driven Activity: The 4,6-dimethoxy-triazine core is versatile, but substituents dictate function. For example: Antifungal activity in TRI requires a free -NH- linker and aromatic group . Herbicidal activity in cinosulfuron depends on the sulfonamide-carbamoyl moiety . The target compound’s naphthalene carboxamide may position it for applications distinct from its analogs, such as kinase inhibition or antimicrobial activity, though experimental validation is needed.
Synthetic Relevance :
- The methylene bridge in the target compound could be synthesized using DMTMM Cl-like reagents, as evidenced by its use in peptide coupling .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazine derivatives and features a complex structure that includes a naphthalene moiety and a triazine group. Its molecular formula is , with a molecular weight of approximately 356.37 g/mol. The presence of methoxy groups in the triazine ring enhances its solubility and reactivity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It has been shown to influence ROS levels within cells, which can lead to apoptotic pathways being activated.
- Gene Expression Alteration : The compound may modulate the expression of genes related to cell cycle regulation and apoptosis.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that derivatives similar to this compound exhibit pro-apoptotic effects in various cancer cell lines.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 | 10.5 | ROS induction and H-Ras downregulation | |
| K562 | 0.66 | Multidrug resistance reversal | |
| NIH3T3 | 12.0 | Apoptosis via mitochondrial pathway |
The studies demonstrate that the compound can significantly reduce cell viability in H-Ras transfected cells by increasing ROS levels and activating apoptotic pathways.
Other Biological Activities
Apart from its anticancer effects, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary data suggest that triazine derivatives can exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activity through modulation of cytokine production.
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
Case Study 1: Pro-apoptotic Effects in Liver Cancer
A study focused on HepG2 liver cancer cells demonstrated that treatment with the compound led to increased apoptosis rates. The mechanism was linked to elevated ROS levels and subsequent activation of caspase pathways .
Case Study 2: Reversal of Drug Resistance
In another investigation involving K562 cells (a model for chronic myeloid leukemia), derivatives were shown to reverse multidrug resistance with IC50 values lower than traditional chemotherapeutics .
Q & A
Q. What are the key synthetic steps and reaction condition optimizations for preparing N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide?
- Methodological Answer : Synthesis involves a multi-step process:
Triazine Core Formation : React 4,6-dimethoxy-1,3,5-triazine with a methylating agent (e.g., iodomethane) under basic conditions (pH 8–10) to introduce the methyl group at the 2-position.
Coupling with Naphthalene Carboxamide : Use a nucleophilic substitution or amide coupling reaction (e.g., EDC/HOBt) to attach the 2-ethoxynaphthalene-1-carboxamide moiety.
- Optimization : Control temperature (60–80°C for triazine methylation) and solvent polarity (e.g., DMF for coupling). Monitor purity via TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Confirm the coupling of the triazine and naphthalene moieties by identifying:
- Methoxy protons (δ 3.8–4.0 ppm) and ethoxy protons (δ 1.3–1.5 ppm).
- Aromatic protons from naphthalene (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Detect C=O stretching (1650–1700 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 423.4) .
Q. How do electronic effects of the triazine ring influence the compound’s reactivity and stability?
- Methodological Answer : The dimethoxy groups on the triazine act as electron-donating groups, stabilizing the ring and reducing electrophilicity. This impacts:
- Reactivity : Slower nucleophilic substitution compared to non-substituted triazines.
- Stability : Resistance to hydrolysis under acidic conditions. Compare with chloro-triazine derivatives (e.g., ’s dichloro-triazine compound) to assess electronic effects .
Advanced Research Questions
Q. How can computational methods like DFT improve derivative design or reaction pathway prediction?
- Methodological Answer :
- DFT/TD-DFT Calculations : Model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, used DFT to analyze charge distribution in a triazine derivative, guiding functionalization .
- Reaction Path Search : Use software like GRRM or Gaussian to simulate intermediates and transition states, reducing trial-and-error in synthesis (e.g., ICReDD’s approach in ) .
Q. What experimental design strategies optimize synthetic yield and purity?
- Methodological Answer : Apply factorial design to test variables:
- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst loading (5% vs. 10%).
- Response Variables : Yield (%), purity (HPLC area %).
- Analysis : Use ANOVA to identify significant factors. For example, highlights factorial design’s role in reducing resource consumption .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to structural differences (e.g., substituent effects). ’s interaction studies with biological targets provide a framework .
- Experimental Controls : Standardize assay conditions (e.g., cell line selection, solvent concentration). Use chemical software (e.g., Schrödinger) to track and reconcile data inconsistencies () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
